N-BOC-D/L-METHIONINOL

Description

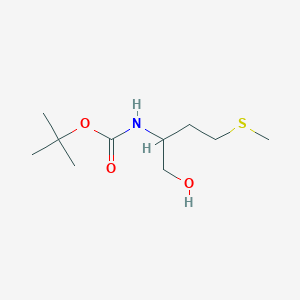

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-hydroxy-4-methylsulfanylbutan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIBDQMAIDPJBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00463414 | |

| Record name | tert-Butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92148-47-5 | |

| Record name | tert-Butyl [1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00463414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Synthesis of N-BOC-D/L-Methioninol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-D/L-methioninol is a chiral amino alcohol derivative of significant interest in medicinal chemistry and peptide science. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality renders it a stable and versatile building block in multi-step organic synthesis. This guide provides a comprehensive overview of the structure, properties, and, most critically, a detailed, field-proven protocol for the synthesis of this compound from its corresponding N-Boc-protected amino acid. The methodologies described herein are designed to be robust and reproducible, ensuring high yield and optical purity, which are paramount in the development of therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound consists of a methioninol backbone with the amino group protected by a tert-butoxycarbonyl (Boc) group. The molecule exists as two enantiomers, the D- and L-forms, arising from the chiral center at the second carbon atom.

IUPAC Name: tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate (L-form) and tert-butyl N-[(2R)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate (D-form)[1]

Molecular Formula: C₁₀H₂₁NO₃S[2]

Molecular Weight: 235.3 g/mol [2]

The Boc protecting group is crucial for its application in synthesis, as it is stable under a wide range of reaction conditions but can be readily removed with mild acids. This allows for the selective deprotection and subsequent modification of the amino group in complex synthetic pathways.

| Property | N-Boc-L-methioninol | N-Boc-D-methioninol |

| CAS Number | 51372-93-1[2] | 91177-57-0[1] |

| Appearance | White to off-white solid[2] | Data not readily available, likely similar to L-form |

| Optical Rotation | [a]20D = -11 ± 2º (c=1.1 in Chloroform)[2] | Data not readily available |

Molecular Structure of N-Boc-L-Methioninol

Caption: Diagram of the N-Boc-L-methioninol molecular structure.

Synthesis of this compound

The most common and efficient route for the synthesis of this compound is the reduction of the corresponding N-Boc-D/L-methionine. This transformation of a carboxylic acid to a primary alcohol requires a suitable reducing agent. While powerful reagents like lithium aluminum hydride (LAH) can achieve this, they are often pyrophoric and require strictly anhydrous conditions, posing significant handling challenges.[3][4][5][6][7]

A safer and highly effective alternative is the activation of the carboxylic acid followed by reduction with a milder reducing agent like sodium borohydride (NaBH₄). This two-step, one-pot procedure minimizes racemization and simplifies the work-up process. The following protocol is based on the well-established method of activating the N-protected amino acid with 1,1'-carbonyldiimidazole (CDI) to form a highly reactive acylimidazolide intermediate, which is then readily reduced by sodium borohydride.[8]

Causality Behind Experimental Choices

-

Activation with CDI: CDI is chosen as the activating agent because it reacts cleanly with the carboxylic acid to form the acylimidazolide, with the only byproducts being imidazole and carbon dioxide, which are easily removed. This avoids the formation of potentially problematic side products that can occur with other activating agents.

-

Sodium Borohydride as Reducing Agent: Sodium borohydride is a selective and mild reducing agent. It is stable in aqueous and alcoholic solutions, making the reaction setup and work-up significantly easier and safer compared to LAH.[9] Its selectivity ensures that the Boc protecting group and the thioether functionality in the methionine side chain remain intact during the reduction.

-

One-Pot Procedure: Conducting the activation and reduction in a single reaction vessel without isolating the intermediate simplifies the experimental workflow, reduces material loss, and improves overall efficiency.

Experimental Protocol: Synthesis of N-Boc-L-Methioninol

This protocol describes the synthesis of the L-enantiomer. The same procedure can be followed for the D-enantiomer starting from N-Boc-D-methionine.

Materials:

-

N-Boc-L-methionine

-

1,1'-Carbonyldiimidazole (CDI)

-

Sodium borohydride (NaBH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized Water

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Activation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-L-methionine (1 equivalent) in anhydrous THF.

-

To this solution, add 1.1 equivalents of CDI portion-wise at room temperature.

-

Stir the reaction mixture for 10-15 minutes. The completion of the activation can be monitored by the cessation of CO₂ evolution.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate beaker, prepare a solution of sodium borohydride (5 equivalents) in water.

-

Add the NaBH₄ solution to the reaction mixture in one portion.

-

Stir the solution vigorously for 30 minutes at 0 °C.

-

-

Quenching and Work-up:

-

Carefully quench the reaction by the slow addition of 1N HCl until the pH of the aqueous layer is acidic (pH ~2-3). This will neutralize the excess NaBH₄ and hydrolyze any remaining activated species.

-

Extract the product into ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-Boc-L-methioninol.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-L-methioninol as a white to off-white solid.

-

Synthesis Workflow

Sources

- 1. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 2. rsc.org [rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. m.youtube.com [m.youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. benthamopen.com [benthamopen.com]

- 9. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to N-BOC-D/L-Methioninol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N-BOC-D/L-Methioninol, essential chiral building blocks in modern pharmaceutical and peptide research. We will delve into their fundamental properties, synthesis, purification, and analytical characterization, with a focus on the distinct roles of the D- and L-enantiomers in drug development.

Introduction: The Significance of N-BOC-Methioninol in Synthetic Chemistry

N-BOC-methioninol, in its L-enantiomeric, D-enantiomeric, and racemic forms, represents a class of protected amino alcohols crucial for the synthesis of complex organic molecules. The tert-butoxycarbonyl (BOC) protecting group on the amine functionality is a cornerstone of modern synthetic strategies, particularly in peptide chemistry. This protection prevents unwanted side reactions of the nucleophilic amine group while allowing for transformations at other parts of the molecule. The BOC group's stability under a wide range of conditions, coupled with its facile removal under mild acidic conditions, makes it an invaluable tool for chemists.

The methioninol backbone, with its primary alcohol and thioether side chain, offers multiple points for further functionalization, making it a versatile synthon for creating diverse molecular architectures. The chirality at the carbon bearing the protected amine group is of paramount importance, as the stereochemistry of a molecule dictates its biological activity.

Physicochemical Properties: A Comparative Overview

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | N-BOC-L-Methioninol | N-BOC-D-Methioninol | This compound |

| CAS Number | 51372-93-1 | Not readily available; typically synthesized from N-BOC-D-Methionine (CAS: 5241-66-7) | 92148-47-5[1] |

| Molecular Formula | C₁₀H₂₁NO₃S | C₁₀H₂₁NO₃S | C₁₀H₂₁NO₃S |

| Molecular Weight | 235.3 g/mol [1] | 235.3 g/mol | 235.3 g/mol [1] |

| Appearance | White to off-white solid | Expected to be a white to off-white solid | White to off-white solid |

| Solubility | Soluble in organic solvents like methanol, chloroform, and ethyl acetate. | Expected to have similar solubility to the L-enantiomer. | Expected to have similar solubility to the individual enantiomers. |

| Storage | Recommended to be stored at 2-8°C for short-term and -20°C for long-term stability.[] | Recommended to be stored at 2-8°C for short-term and -20°C for long-term stability. | Recommended to be stored at 2-8°C for short-term and -20°C for long-term stability. |

Synthesis and Purification: From Amino Acid to Protected Amino Alcohol

The most common and efficient route to this compound is a two-step process starting from the corresponding D- or L-methionine. The first step involves the protection of the amino group with a BOC group, followed by the reduction of the carboxylic acid to a primary alcohol.

Workflow for the Synthesis of N-BOC-Methioninol

Sources

An In-depth Technical Guide to the Chemoselective Boc Protection of Amino Alcohols

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, providing robust and reliable protection for amine functionalities. Its application to bifunctional molecules, such as amino alcohols, introduces critical challenges of chemoselectivity that are paramount in the fields of pharmaceutical development and complex molecule synthesis. This guide provides an in-depth exploration of the principles and practices governing the selective N-Boc protection of amino alcohols. We will dissect the mechanistic underpinnings of this selectivity, present field-proven experimental protocols, address potential side reactions and troubleshooting, and situate the Boc group within the broader context of orthogonal protection strategies. This document is intended for researchers, chemists, and drug development professionals seeking to master this essential transformation.

The Principle of Chemoselectivity in Amino Alcohols

Amino alcohols are valuable chiral building blocks and structural motifs in numerous active pharmaceutical ingredients. Their dual nucleophilic nature—an amine and a hydroxyl group—necessitates precise control during synthetic transformations. The goal of a selective protection strategy is to mask one functional group, typically the more reactive one, allowing for subsequent chemistry to be performed on the other.

The selective N-protection of amino alcohols with the Boc group hinges on the intrinsically higher nucleophilicity of the amine compared to the alcohol.[1] Under kinetically controlled conditions, the lone pair of the nitrogen atom preferentially attacks the electrophilic carbonyl center of the protecting reagent, di-tert-butyl dicarbonate ((Boc)₂O), leading to the formation of a stable carbamate.[1][2]

The Boc Group: A Strategic Overview

The Boc group is favored for several key reasons:

-

Stability: It is stable to a wide range of basic, nucleophilic, and reductive conditions, including catalytic hydrogenation.[3][4]

-

Facile Cleavage: It is readily removed under mild acidic conditions, which minimizes degradation of sensitive substrates.[5][6]

-

Orthogonality: Its acid-lability makes it orthogonal to other common protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group, enabling complex, multi-step synthetic sequences.[2][3][7]

Mechanism of N-Boc Protection

The protection reaction is a nucleophilic acyl substitution. The amine nitrogen attacks a carbonyl group of di-tert-butyl dicarbonate. The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate anion. This unstable anion rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion or tert-butanol, providing a strong thermodynamic driving force for the reaction.[3][8] While the reaction can proceed without a base, one is often added to neutralize the protonated amine intermediate and accelerate the reaction.[3][9]

Caption: Mechanism of N-Boc protection with (Boc)₂O.

Experimental Protocols for Selective N-Boc Protection

The choice of solvent and base is critical for achieving high chemoselectivity and yield. Below are established protocols that consistently favor N-protection over O-protection in amino alcohols.

Protocol 1: Standard Biphasic Conditions (Sodium Bicarbonate)

This robust method is widely applicable and uses inexpensive reagents. The biphasic system helps to sequester the product in the organic layer while the base remains in the aqueous phase.

Step-by-Step Methodology:

-

Dissolve the amino alcohol (1.0 equiv.) in a 1:1 mixture of dioxane and water.

-

Add sodium bicarbonate (NaHCO₃, 2.0 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.) portion-wise or as a solution in dioxane.

-

Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the N-Boc protected amino alcohol.

Protocol 2: Anhydrous Conditions (Triethylamine)

This protocol is suitable for substrates that may have poor solubility in aqueous systems. Triethylamine (TEA) acts as a non-nucleophilic organic base.[9]

Step-by-Step Methodology:

-

Dissolve the amino alcohol (1.0 equiv.) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

-

Add triethylamine (TEA, 1.5 equiv.).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.) dropwise at room temperature.

-

Stir the reaction at room temperature for 4-12 hours until completion is confirmed by TLC or LC-MS.

-

Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Separate the layers and extract the aqueous phase with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate in vacuo. Purify by column chromatography if necessary.

Summary of Reaction Conditions

| Parameter | Protocol 1 (Biphasic) | Protocol 2 (Anhydrous) | Rationale & Field Insights |

| Solvent | Dioxane/Water, THF/Water | DCM, THF, Acetonitrile | Biphasic systems simplify work-up. Anhydrous conditions are for water-sensitive substrates.[6] |

| Base | NaHCO₃, K₂CO₃, NaOH | Triethylamine (TEA) | Inorganic bases are cheap and effective. TEA is a soluble, non-nucleophilic organic base.[6][9] |

| Equiv. (Boc)₂O | 1.1 - 1.2 | 1.05 - 1.1 | A slight excess ensures full conversion of the amine. Gross excess can promote side reactions. |

| Temperature | 0 °C to RT | Room Temperature | Low temperatures can further enhance selectivity, though reactions are often efficient at room temperature. |

| Typical Time | 12 - 24 h | 4 - 12 h | Reaction times are substrate-dependent and should be monitored. |

Troubleshooting and Side Reactions

While N-Boc protection is generally selective, certain side reactions can occur, particularly with highly reactive alcohols or under forcing conditions.

-

O-Boc Protection: The formation of an O-Boc carbonate is generally unfavorable but can be observed, especially if a strong acylation catalyst like 4-(dimethylamino)pyridine (DMAP) is used.[10][11] If O-protection is observed, avoid DMAP and use milder conditions (e.g., NaHCO₃ at 0 °C).

-

Oxazolidinone Formation: 1,2-amino alcohols can cyclize to form an oxazolidinone, particularly if the reaction involves activation of the hydroxyl group. However, standard protocols using (Boc)₂O are known to avoid this side reaction effectively.[12]

-

N,N-di-Boc Formation: Primary amines can react a second time to form a di-Boc derivative, especially with a large excess of (Boc)₂O and a catalyst like DMAP.[13] Using a slight excess (1.1 equiv.) of the anhydride typically prevents this.

Caption: A generalized workflow for N-Boc protection.

Boc Deprotection: Releasing the Amine

The removal of the Boc group is typically achieved under acidic conditions. The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the stable tert-butyl cation and an unstable carbamic acid, which promptly decarboxylates to yield the free amine and CO₂.[3][5][14]

Caption: Mechanism of acid-catalyzed Boc deprotection.

Protocol 3: Deprotection with Trifluoroacetic Acid (TFA)

This is the most common method for Boc removal, prized for its speed and efficiency.

Step-by-Step Methodology:

-

Dissolve the N-Boc protected amino alcohol (1.0 equiv.) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring for completion.[3]

-

Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

The resulting amine is often obtained as its trifluoroacetate salt and can be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated NaHCO₃) during an extractive work-up.[3] Caution: The intermediate tert-butyl cation can alkylate other nucleophilic sites. If the substrate contains sensitive groups (e.g., tryptophan, methionine), a scavenger such as anisole or thioanisole should be added to the reaction mixture.[15][16]

Protocol 4: Deprotection with HCl in Dioxane

This method provides the amine as its hydrochloride salt, which is often a stable, crystalline solid that can be easily isolated by filtration.

Step-by-Step Methodology:

-

Suspend or dissolve the N-Boc protected amino alcohol (1.0 equiv.) in a minimal amount of an appropriate solvent (e.g., ethyl acetate or methanol).

-

Add a solution of 4M HCl in 1,4-dioxane (5-10 equiv.) and stir at room temperature.[5]

-

The deprotection is often rapid, and the amine hydrochloride salt may precipitate from the solution.

-

Stir for 1-3 hours or until the reaction is complete.

-

Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum.[5]

Orthogonal Protection Strategies

The true power of the Boc group is realized in multi-step synthesis where orthogonal protecting groups are required.[17] For an amino alcohol, a typical strategy might involve:

-

Selective N-Boc protection of the amine as the first step.

-

Protection of the alcohol with a group stable to acid but labile under other conditions (e.g., a silyl ether like TBDMS, removed with fluoride, or a benzyl ether, removed by hydrogenolysis).

-

Performance of desired chemical transformations on other parts of the molecule.

-

Selective deprotection of either the alcohol or the amine by choosing the appropriate conditions, leaving the other protecting group intact.

Caption: Orthogonal strategy for amino alcohols.

Conclusion

The chemoselective N-Boc protection of amino alcohols is a fundamental and enabling transformation in modern organic chemistry. A deep understanding of the principles of nucleophilicity, combined with the rational selection of reagents and conditions, allows researchers to reliably mask the amine functionality while leaving the hydroxyl group available for further manipulation. The protocols and insights provided in this guide serve as a robust foundation for scientists and developers to confidently apply this critical protecting group strategy in their synthetic endeavors, paving the way for the efficient construction of complex and valuable molecules.

References

-

Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Basel, Y., & Hassner, A. (2002). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry, 67(19), 6773-6780. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]

-

ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

-

Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Rawal, V. H. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14838-14868. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free?. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

-

WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

-

Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]

-

Organic Chemistry. (2021, September 1). Adding Boc Group Mechanism [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Orthogonal protection/deprotection of hydroxy N‐Boc amino acids. Retrieved from [Link]

-

ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

-

ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Retrieved from [Link]

-

University of Bristol. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Bases. Retrieved from [Link]

-

Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. Retrieved from [Link]

-

Semantic Scholar. (2011, July 19). An efficient and highly chemoselective N-Boc protection of amines, amino acids, and peptides under heterogeneous conditions. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. biosynth.com [biosynth.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 17. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

An In-depth Technical Guide on the Stability and Storage of N-BOC-D/L-Methioninol

This guide provides a comprehensive technical overview of the stability and optimal storage conditions for N-BOC-D/L-Methioninol. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the integrity and reliability of this critical reagent in research and manufacturing workflows.

Introduction: The Pivotal Role of this compound in Synthesis

This compound is a chiral building block of significant interest in medicinal chemistry and peptide synthesis. The tert-butoxycarbonyl (BOC) protecting group on the amine provides stability under a variety of synthetic conditions, while the primary alcohol and the methioninol backbone offer versatile points for further chemical modification.[1] The integrity of this molecule is paramount, as impurities or degradation products can lead to failed syntheses, compromised biological activity, and misleading research outcomes. Understanding its stability profile is therefore not merely a matter of good practice but a foundational requirement for reproducible and reliable science.

Recommended Storage Conditions: A Proactive Approach to Stability

Based on manufacturer safety data sheets (SDS) and technical data, the recommended storage conditions for this compound are designed to minimize degradation and preserve its chemical purity over time.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Lower temperatures slow down the rate of potential degradation reactions, including hydrolysis and oxidation. |

| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Minimizes exposure to oxygen, thereby reducing the risk of oxidation of the sulfur atom in the methionine side chain. |

| Moisture | Dry, in a tightly sealed container | Prevents hydrolysis of the BOC-protecting group and minimizes water-mediated degradation pathways. |

| Light | Protected from light (Amber vial) | Although not extensively documented for this specific molecule, photolytic degradation is a potential risk for many organic compounds. |

Table 1: Recommended Storage Conditions for this compound

Expert Insight: While room temperature storage may be acceptable for short periods, long-term storage at 2-8°C is strongly advised to ensure the highest purity for sensitive applications. The use of a desiccator within the refrigerated environment provides an additional layer of protection against moisture.

Predicted Degradation Pathways of this compound

The chemical structure of this compound suggests several potential degradation pathways under stress conditions. Understanding these pathways is crucial for developing stability-indicating analytical methods and for troubleshooting synthetic protocols.

Figure 1: Predicted Degradation Pathways of this compound.

Hydrolytic Degradation (Acid-Catalyzed)

The BOC (tert-butoxycarbonyl) protecting group is well-known for its lability under acidic conditions.[2] This is the most common and predictable degradation pathway.

-

Mechanism: Protonation of the carbonyl oxygen of the BOC group, followed by the loss of the stable tert-butyl cation, which then eliminates a proton to form isobutylene. The resulting carbamic acid readily decarboxylates to yield the free amine, D/L-Methioninol.

-

Causality: The presence of even trace amounts of acid can initiate this degradation, making it critical to use neutral or basic conditions when the BOC group needs to remain intact.

Oxidative Degradation

The thioether side chain of methionine is susceptible to oxidation.[3]

-

Mechanism: The sulfur atom can be oxidized to a sulfoxide and further to a sulfone. This is a significant consideration, as the introduction of a chiral center at the sulfur atom in the sulfoxide can lead to diastereomers.

-

Causality: Exposure to atmospheric oxygen, peroxide impurities in solvents, or other oxidizing agents can lead to the formation of this compound sulfoxide. Storage under an inert atmosphere is the primary preventative measure.

Thermal Degradation

Elevated temperatures can promote the cleavage of the BOC group.[4]

-

Mechanism: Thermolytic elimination of the BOC group can occur, leading to the formation of isobutylene, carbon dioxide, and D/L-Methioninol.

-

Causality: This underscores the importance of refrigerated storage and avoiding excessive heat during experimental procedures where the integrity of the BOC group is required.

Potential for Intramolecular Cyclization

The presence of a primary alcohol in proximity to the carbamate functionality introduces the possibility of intramolecular cyclization, particularly under basic conditions, which could lead to the formation of a cyclic carbamate. While less common than BOC deprotection, this pathway should be considered, especially if the molecule is subjected to strong bases.

Stability-Indicating Analytical Methodology

A robust analytical method is essential for assessing the purity of this compound and for monitoring its stability over time. A stability-indicating method is one that can separate the parent molecule from its degradation products, allowing for their individual quantification.

Recommended HPLC Method

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is recommended for the routine purity assessment and stability testing of this compound.[5]

| Parameter | Recommended Setting | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides good retention and separation of moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |

| Gradient | 5-95% B over 20 minutes | A gradient elution is necessary to separate the parent compound from potential, more polar (e.g., D/L-Methioninol) and slightly more polar (e.g., sulfoxide) degradation products. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30°C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | The carbamate chromophore has a UV absorbance at this wavelength. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Table 2: Recommended RP-HPLC Method Parameters

Figure 2: HPLC Analysis Workflow for this compound.

Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.[6] The following protocols are proposed as a starting point for the investigation of this compound.

General Procedure

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample (stored at 2-8°C, protected from light) is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.

Stress Conditions

-

Acid Hydrolysis:

-

Prepare solutions in 0.1 M HCl and 1 M HCl.

-

Incubate at 60°C for 24 hours.

-

Neutralize with an equivalent amount of NaOH before HPLC analysis.

-

Expected Degradant: D/L-Methioninol.

-

-

Base Hydrolysis:

-

Prepare solutions in 0.1 M NaOH and 1 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Neutralize with an equivalent amount of HCl before HPLC analysis.

-

Expected Degradants: Potential for BOC deprotection and/or formation of cyclic carbamate.

-

-

Oxidative Degradation:

-

Prepare a solution in 3% H₂O₂.

-

Incubate at room temperature for 24 hours.

-

Expected Degradant: this compound Sulfoxide.

-

-

Thermal Degradation:

-

Store the solid compound at 80°C for 48 hours.

-

Dissolve in the mobile phase for HPLC analysis.

-

Expected Degradant: D/L-Methioninol and other potential thermal decomposition products.

-

-

Photostability:

-

Expose a solution of the compound to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

-

Analyze by HPLC.

-

Expected Degradants: To be determined experimentally.

-

Conclusion and Best Practices

The stability of this compound is critical for its successful application in research and development. Adherence to recommended storage conditions (refrigerated, dry, inert atmosphere, and protected from light) is the most effective strategy to ensure its long-term integrity. The primary degradation pathways are acid-catalyzed hydrolysis of the BOC group and oxidation of the methionine side chain. A well-defined RP-HPLC method is essential for monitoring the purity and stability of this compound. The provided protocols for forced degradation studies offer a robust framework for identifying potential degradation products and for validating the stability-indicating nature of the analytical method. By implementing these guidelines, researchers can be confident in the quality of their this compound, leading to more reliable and reproducible scientific outcomes.

References

-

Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

Shende, V. S., & Gaud, R. S. (2022). Thermal degradation of coordination polymer [Cd(N-Boc-gly)2(H2O)2]. Journal of Thermal Analysis and Calorimetry, 147(13), 7439-7450. [Link]

-

Shevelev, S. A., & Yudin, I. L. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 22(10), 1362-1369. [Link]

-

Vogt, F. G. (2018). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 42(10), 34-42. [Link]

-

Komaravolu, Y., Dama, V. R., & Maringanti, T. C. (2018). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 10(17), 2021-2031. [Link]

- Green, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296. [Link]

-

Shekhter, I., & Tiran, Z. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285. [Link]

-

Karpel Vel Leitner, N., & Dore, M. (2002). Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon. Environmental science & technology, 36(14), 3108–3114. [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews, 42(21), 8341-8356. [Link]

-

Shechter, Y., & Schejter, A. (1975). Selective oxidation of methionine residues in proteins. Biochemical and Biophysical Research Communications, 67(1), 248-253. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Antos, J. M., & Francis, M. B. (2006). Chemoselective Hydroxyl Group Transformation: An Elusive Target. Journal of the American Chemical Society, 128(46), 14892–14899. [Link]

-

Kappe, C. O. (2013). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of organic chemistry, 78(2), 553-561. [Link]

-

PubChem. N-Boc-DL-phenylalaninol. PubChem. [Link]

-

Spagnolo, F., & Prati, F. (2016). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 6(11), 178. [Link]

-

Jadhav, S. A., & Gaikwad, D. D. (2015). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc.-INDIA. [Link]

-

Dr. Aishwarya Kelkar. Metabolism Of Hydroxyl Group Containing Amino Acid. YouTube. [Link]

Sources

- 1. This compound | 92148-47-5 | Benchchem [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. Oxidation of amino groups by hydroxyl radicals in relation to the oxidation degree of the alpha-carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Boc-Protected Methioninol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands as a cornerstone for amine protection due to its stability under a wide range of conditions and its facile removal under acidic protocols. This guide provides a comprehensive technical overview of Boc-protected methioninol (Boc-Met-ol), a valuable building block in the synthesis of peptidomimetics and other chiral molecules. As the alcohol analogue of methionine, methioninol and its protected derivatives offer unique structural motifs for the development of novel therapeutic agents. This document will delve into the core physical and chemical properties of Boc-methioninol, provide detailed experimental protocols for its synthesis and deprotection, and discuss its characterization through various spectroscopic techniques.

Core Molecular Attributes of Boc-L-Methioninol

Boc-L-methioninol, systematically named tert-butyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate, is a white to off-white solid at room temperature.[1] The incorporation of the Boc protecting group imparts increased stability and solubility in organic solvents, rendering it a versatile intermediate in multi-step syntheses.

Physical and Chemical Properties

A summary of the key physical and chemical properties of Boc-L-methioninol is presented in the table below.

| Property | Value | References |

| CAS Number | 51372-93-1 | [2] |

| Molecular Formula | C₁₀H₂₁NO₃S | [2] |

| Molecular Weight | 235.3 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 48.0-52.0 °C | [1][3] |

| Optical Rotation | [α]²⁰/D = -11 ± 2° (c=1.1 in Chloroform) | |

| Boiling Point | 370.87 °C (Predicted) | [1] |

| Density | 1.081 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

| Storage | 0 - 8 °C, sealed in a dry environment | [3] |

Synthesis of Boc-L-Methioninol

The most common and efficient method for the synthesis of Boc-L-methioninol involves the reaction of L-methioninol with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction proceeds via nucleophilic attack of the amino group of L-methioninol on one of the carbonyl carbons of Boc₂O.

Detailed Experimental Protocol for Synthesis

Materials:

-

L-Methioninol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-methioninol (1.0 eq) in anhydrous DCM or THF.

-

Addition of Base: Add triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate (2.0 eq) to the reaction mixture and stir for 10 minutes at room temperature. The choice of base depends on the desired workup procedure; triethylamine is suitable for a completely anhydrous reaction, while sodium bicarbonate necessitates an aqueous workup.

-

Addition of Boc₂O: Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirring solution of L-methioninol and base.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material (L-methioninol).

-

Workup (for Triethylamine as base):

-

Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Workup (for Sodium Bicarbonate as base):

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude Boc-L-methioninol can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product as a white to off-white solid.

Spectroscopic Characterization

Due to the absence of readily available experimental spectra for Boc-L-methioninol in the searched literature, the following sections provide predicted spectral data based on the known structure and comparison with similar compounds like Boc-L-methionine.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | br s | 1H | -NH- |

| ~3.8 | m | 1H | -CH(NHBoc)- |

| ~3.6 | dd | 1H | -CH₂OH (diastereotopic H) |

| ~3.5 | dd | 1H | -CH₂OH (diastereotopic H) |

| ~2.6 | t | 2H | -CH₂S- |

| ~2.1 | s | 3H | -SCH₃ |

| ~1.9 | m | 2H | -CH₂CH₂S- |

| 1.45 | s | 9H | -C(CH₃)₃ |

Interpretation: The ¹H NMR spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around 1.45 ppm. The protons of the hydroxymethyl group are diastereotopic and are expected to appear as a multiplet or two distinct signals. The methine proton adjacent to the nitrogen will be a multiplet further downfield. The protons of the ethylthio group will appear as a triplet and a multiplet, and the methylthio group will be a singlet around 2.1 ppm. The broad singlet for the NH proton will be concentration-dependent and may exchange with D₂O.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~156.0 | C=O (carbamate) |

| ~79.5 | -C(CH₃)₃ |

| ~65.0 | -CH₂OH |

| ~52.0 | -CH(NHBoc)- |

| ~33.0 | -CH₂CH₂S- |

| ~30.0 | -CH₂S- |

| 28.4 | -C(CH₃)₃ |

| 15.5 | -SCH₃ |

Interpretation: The ¹³C NMR spectrum will be characterized by the carbamate carbonyl carbon at around 156.0 ppm and the quaternary and methyl carbons of the Boc group at approximately 79.5 ppm and 28.4 ppm, respectively. The carbon of the hydroxymethyl group will be around 65.0 ppm, and the chiral methine carbon will be in the region of 52.0 ppm. The carbons of the thioether side chain will appear in the upfield region.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (alcohol) |

| ~3350 | Medium | N-H stretch (carbamate) |

| ~2970-2850 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (carbamate) |

| ~1520 | Strong | N-H bend (amide II) |

| ~1170 | Strong | C-O stretch (carbamate) |

Interpretation: The IR spectrum is expected to show a broad O-H stretching band for the alcohol and a medium N-H stretching band for the carbamate. A strong C=O stretching absorption around 1690 cm⁻¹ is characteristic of the Boc group. The N-H bending vibration (amide II band) is expected around 1520 cm⁻¹.

Predicted Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 236.1

-

Expected [M+Na]⁺: 258.1

Fragmentation Pattern: Upon fragmentation, the Boc group is known to readily lose isobutylene (56 Da) or the entire tert-butoxy group (73 Da). Therefore, significant fragments at m/z 180 ([M+H - C₄H₈]⁺) and m/z 163 ([M+H - C₄H₉O]⁺) are expected. Further fragmentation of the side chain may also be observed.

Deprotection of Boc-L-Methioninol

The Boc group is readily cleaved under acidic conditions to regenerate the free amine. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.

Detailed Experimental Protocol for Deprotection

Materials:

-

Boc-L-Methioninol

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

OR 4M HCl in Dioxane

-

Saturated aqueous sodium bicarbonate solution

-

Dichloromethane (for extraction)

-

Anhydrous sodium sulfate

Procedure using TFA in DCM:

-

Reaction Setup: Dissolve Boc-L-methioninol in anhydrous DCM in a round-bottom flask.

-

Addition of TFA: Cool the solution to 0 °C in an ice bath. Add an equal volume of TFA dropwise to the stirring solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in a minimal amount of DCM and carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid (caution: CO₂ evolution).

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude L-methioninol.

-

Procedure using HCl in Dioxane:

-

Reaction Setup: Dissolve Boc-L-methioninol in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Addition of HCl/Dioxane: Add a 4M solution of HCl in dioxane (typically 3-5 equivalents) to the stirring solution at room temperature.

-

Reaction Monitoring: Stir the reaction for 1-4 hours. The hydrochloride salt of methioninol may precipitate from the solution. Monitor the reaction by TLC.

-

Workup:

-

If a precipitate forms, it can be collected by filtration, washed with cold diethyl ether, and dried.

-

Alternatively, the solvent can be removed under reduced pressure. The resulting residue is the hydrochloride salt of L-methioninol.

-

To obtain the free amine, the salt can be dissolved in water and neutralized with a base like sodium bicarbonate, followed by extraction with an organic solvent.

-

Applications in Research and Development

Boc-L-methioninol is a crucial intermediate in several areas of chemical and pharmaceutical research:

-

Peptide Synthesis: It serves as a protected building block for the incorporation of methioninol residues into peptide chains, leading to the formation of peptidomimetics with modified pharmacological properties.

-

Drug Development: The chiral nature of Boc-L-methioninol makes it a valuable starting material for the asymmetric synthesis of complex drug candidates. Its use is particularly important in creating compounds where specific stereochemistry is essential for biological activity.

-

Bioconjugation: This compound can be used in bioconjugation techniques to link biomolecules to drugs or imaging agents, potentially improving their targeting and efficacy.

Conclusion

Boc-protected methioninol is a versatile and valuable chiral building block for organic synthesis, particularly in the fields of peptide chemistry and drug discovery. Its well-defined physical and chemical properties, coupled with straightforward synthesis and deprotection protocols, make it an accessible and reliable intermediate for researchers. The predictive spectroscopic data provided in this guide serves as a useful reference for the characterization of this important compound. As the demand for novel and complex chiral molecules continues to grow, the utility of Boc-L-methioninol in advancing chemical and pharmaceutical research is expected to expand further.

References

-

BioCrick. Boc-Methioninol datasheet. [Link]

-

Modern Peptide Synthesis. The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. [Link]

-

PubChem. Boc-L-methionine. [Link]

-

ResearchGate. Suppression of Side Reactions During Final Deprotection Employing a Strong Acid in Boc Chemistry: Regeneration of Methionyl Residues from Their Sulfonium Salts. [Link]

-

Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

The Royal Society of Chemistry. Dual protection of amino functions involving Boc. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

Sources

Introduction to N-BOC-D/L-METHIONINOL in medicinal chemistry

An In-Depth Technical Guide to N-BOC-D/L-METHIONINOL in Medicinal Chemistry

Executive Summary

This compound is a cornerstone chiral building block in modern medicinal chemistry, offering a unique combination of a protected amine, a reactive primary alcohol, and a sulfur-containing side chain within a stereochemically defined framework. This guide provides an in-depth analysis of its molecular architecture, synthetic routes, and critical applications for researchers, scientists, and drug development professionals. We will explore the strategic importance of the tert-butyloxycarbonyl (Boc) protecting group, the differential utility of the D- and L-enantiomers, and the role of the methioninol scaffold in the synthesis of complex bioactive molecules. This document serves as a practical resource, complete with detailed experimental protocols and field-proven insights to empower scientists in leveraging this compound to its fullest potential in drug discovery programs.

Foundational Concepts: The Molecular Architecture of N-Boc-Methioninol

The utility of N-Boc-methioninol in medicinal chemistry stems from three key structural features: the methioninol scaffold, the Boc protecting group, and its inherent chirality. Understanding these components is essential for its effective application.

The Methioninol Scaffold: A Sulfur-Containing Chiral Core

Methioninol is the alcohol analog of the amino acid methionine. The presence of the thioether side chain (–CH₂CH₂SCH₃) is significant; it can engage in specific interactions with biological targets and serves as a potential site for metabolic oxidation. The primary alcohol (-CH₂OH) is a versatile functional handle for subsequent chemical transformations, such as esterification, etherification, or oxidation to an aldehyde. Enzymes that target methionine metabolism are promising candidates for the development of novel antibiotics and other therapeutics, making methionine-derived structures like methioninol valuable for designing inhibitors.[1]

The Boc Protecting Group: Enabling Controlled Synthesis

The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis, particularly in peptide chemistry.[2][3] Its popularity is due to a crucial balance of properties:

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[4]

-

Orthogonality: It can be used in concert with other protecting groups, such as the base-labile Fmoc group, allowing for selective deprotection strategies in complex syntheses.[4]

-

Mild Cleavage: The Boc group is readily removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), which minimizes side reactions and racemization of adjacent chiral centers.[5][6][7]

This controlled reactivity is paramount, preventing the nucleophilic amine from participating in unwanted side reactions during synthesis.[6][8] The standard reagent for its introduction is di-tert-butyl dicarbonate (Boc₂O).[4]

The Critical Role of Stereochemistry: D- vs. L-Isomers

As with most biologically active molecules, the stereochemistry of N-Boc-methioninol is critical. The specific three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets like enzymes and receptors.

-

N-Boc-L-methioninol: Derived from the naturally occurring L-methionine, this isomer is often used to synthesize peptide analogs or molecules that mimic natural substrates.[9]

-

N-Boc-D-methioninol: This "unnatural" isomer is a powerful tool in drug design.[8] Incorporating D-amino acid derivatives into peptides can significantly enhance their metabolic stability by making them resistant to degradation by endogenous proteases. This can prolong the half-life and improve the therapeutic profile of a peptide-based drug.[8]

The use of enantiomerically pure starting materials like N-Boc-L-methioninol or N-Boc-D-methioninol is a fundamental strategy in asymmetric synthesis to produce a final drug substance as a single, desired enantiomer.[10][11]

Synthesis and Characterization

The reliable synthesis and rigorous characterization of N-Boc-methioninol are prerequisites for its use in medicinal chemistry.

Synthetic Pathway: Reduction of N-Boc-Methionine

The most common and direct route to N-Boc-methioninol involves the reduction of the corresponding N-Boc-methionine. This transformation is typically achieved with high fidelity and yield.

Causality Behind Experimental Choices:

-

Starting Material: N-Boc-D- or L-methionine is readily available commercially. The Boc group is installed first on the amino acid because the free amine would interfere with many reducing agents.

-

Reducing Agent: Sodium borohydride (NaBH₄) in combination with an activating agent (like isobutyl chloroformate to form a mixed anhydride) or a stronger reducing agent like lithium aluminum hydride (LAH) can be used. The mixed anhydride route is often preferred as it proceeds under milder conditions and avoids the highly reactive and less selective nature of LAH. The reduction of a stable amide, formed from the Boc-protected amino acid, to the corresponding alcohol is a well-established transformation.[2][12]

Key Analytical Data for Quality Control

Ensuring the chemical and optical purity of N-Boc-methioninol is critical. The following table summarizes key parameters.

| Parameter | Specification | Method | Rationale |

| Appearance | White to off-white solid | Visual Inspection | A basic check for gross impurities or degradation. |

| Purity (HPLC) | ≥ 98% | High-Performance Liquid Chromatography | Quantifies the chemical purity of the compound.[9] |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, MS | Confirms the molecular structure and connectivity of atoms. |

| Optical Rotation | Specific value (e.g., [α]²⁰/D = -11 ± 2º for L-isomer) | Polarimetry | Confirms the bulk enantiomeric identity (D or L).[9] |

| Enantiomeric Excess | ≥ 99% ee | Chiral HPLC | Quantifies the ratio of the desired enantiomer to the undesired one. |

| Molecular Formula | C₁₀H₂₁NO₃S | Elemental Analysis / HRMS | Confirms the elemental composition.[9] |

| Molecular Weight | 235.34 g/mol | Mass Spectrometry | Confirms the molecular mass.[9] |

Core Applications in Medicinal Chemistry

N-Boc-methioninol is not merely a synthetic intermediate but a strategic tool for building molecular complexity and imparting desirable properties to drug candidates.

Role as a Chiral Auxiliary and Building Block

A chiral auxiliary is a temporary stereogenic unit that controls the stereochemical outcome of a reaction.[10] N-Boc-methioninol can function as such, where its inherent chirality directs the formation of new stereocenters in a predictable manner. More commonly, it is used as a chiral building block, where its entire stereochemically defined structure is incorporated into the final target molecule, preserving the original stereocenter.[11] This approach is fundamental to asymmetric synthesis, allowing for the construction of enantiomerically pure pharmaceuticals.[9]

Application in Peptide and Peptidomimetic Synthesis

The Boc group is a legacy protecting group for solid-phase peptide synthesis (SPPS), a methodology developed by Bruce Merrifield.[3] While Fmoc chemistry is now more common, Boc chemistry remains highly relevant, especially for complex syntheses.[3] N-Boc-methioninol can be used to introduce a C-terminal alcohol functionality into a peptide chain, creating a peptide alcohol. These structures are often more stable than their carboxylic acid counterparts and can exhibit different binding properties. The incorporation of its D-isomer is a key strategy to develop peptidomimetics with enhanced resistance to enzymatic degradation.[8][13]

Synthesis of Bioactive Molecules and Enzyme Inhibitors

The true power of N-Boc-methioninol lies in its use as a starting point for multi-step syntheses of novel therapeutic agents. The enzymes involved in methionine metabolism are crucial for the viability of pathogens, making them attractive targets for drug development.[1][14] For example, inhibitors of methionine aminopeptidase or methionyl-tRNA synthetase are being investigated as antibacterial and antifungal agents.[1] N-Boc-methioninol provides a scaffold that mimics the natural substrate, serving as an ideal starting point for designing such inhibitors.

Experimental Protocols and Practical Considerations

The following protocols are presented as self-validating systems, with explanations for key steps to ensure reproducibility and understanding.

Protocol: Boc Protection of L-Methioninol

This protocol describes the protection of the primary amine of L-methioninol.

-

Objective: To synthesize N-Boc-L-methioninol from L-methioninol.

-

Reagents & Equipment:

-

L-Methioninol (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

-

Triethylamine (TEA) (1.2 eq) or Sodium Bicarbonate (NaHCO₃) (2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Magnetic stirrer, round-bottom flask, separatory funnel, rotary evaporator

-

-

Methodology:

-

Dissolve L-methioninol in the chosen solvent in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath. Rationale: The reaction is exothermic; cooling controls the reaction rate and minimizes side products.

-

Add the base (TEA or NaHCO₃) to the solution and stir for 10 minutes. Rationale: The base neutralizes the HCl that would otherwise be formed from potential impurities in the Boc₂O and drives the reaction forward.

-

Slowly add a solution of Boc₂O in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction with water. If DCM was used, transfer to a separatory funnel, wash with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate the dried organic layer under reduced pressure using a rotary evaporator. The crude product can often be used directly or purified further by flash column chromatography if necessary.

-

Protocol: Deprotection of N-Boc-L-Methioninol

This protocol details the acid-catalyzed removal of the Boc group.

-

Objective: To generate L-methioninol from N-Boc-L-methioninol.

-

Reagents & Equipment:

-

N-Boc-L-methioninol (1.0 eq)

-

Trifluoroacetic acid (TFA) (10-20 eq)

-

Dichloromethane (DCM) as solvent

-

(Optional) Scavenger like triisopropylsilane (TIS) or anisole (1-5%)

-

Magnetic stirrer, round-bottom flask, rotary evaporator

-

-

Methodology:

-

Dissolve N-Boc-L-methioninol in DCM in a round-bottom flask.

-

Add the scavenger (if used). Rationale: During deprotection, the Boc group forms a reactive tert-butyl cation, which can alkylate sensitive functional groups, especially the sulfur in methionine. Scavengers trap this cation.

-

Cool the solution to 0 °C.

-

Slowly add TFA to the solution. The reaction will evolve gas (isobutylene and CO₂).

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC.

-

Workup: Concentrate the reaction mixture to dryness on a rotary evaporator to remove excess TFA and solvent.

-

The resulting product is the TFA salt of L-methioninol. It can be converted to the free amine by dissolving in a minimal amount of water and basifying with a base like aqueous NaOH or by using an ion-exchange resin.

-

Conclusion and Future Outlook

This compound is a deceptively simple molecule that provides a powerful platform for innovation in medicinal chemistry. Its well-defined stereochemistry, versatile functional groups, and the strategic utility of the Boc protecting group make it an indispensable tool for constructing complex and potent therapeutic agents. From enhancing the stability of peptide drugs to serving as the foundational scaffold for enzyme inhibitors, its applications are both broad and impactful. As drug discovery continues to demand molecules with greater specificity and improved pharmacokinetic profiles, the strategic use of chiral building blocks like this compound will remain a critical component of the medicinal chemist's toolkit, enabling the accelerated development of next-generation therapeutics.

References

- Pearson, A. J., & Roush, W. R. (Eds.). (2002). Handbook of Reagents for Organic Synthesis: Activating Agents and Protecting Groups. John Wiley & Sons.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Synthesis and Properties of Boc-Protected Amino Acids. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(42), 18691-18697. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of BOC-D-Methionine in Modern Peptide Synthesis. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-Boc-DL-Methionine. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (2025). The Versatility of Boc-Protected Amino Acids in Chemical Synthesis. Retrieved from [Link]

-

Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. ResearchGate. Retrieved from [Link]

-

Lennan, S., & Taylor, E. A. (2003). Methionine in and out of proteins: targets for drug design. Current medicinal chemistry, 10(15), 1381–1404. Retrieved from [Link]

-

Odangiu, A., et al. (2017). Synthesis of New Methionine Derivatives for the Treatment of Paracetamol - Induced Hepatic Injury. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Some methionine derivatives and their major uses. Retrieved from [Link]

-

Hughes, D. L. (2014). On the Selective N-Methylation of BOC-Protected Amino Acids. The Journal of Organic Chemistry, 79(12), 5874-5877. Retrieved from [Link]

-

Hudson, J. B., & Dinsmore, C. J. (2005). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. ResearchGate. Retrieved from [Link]

-

AAPPTec. (n.d.). Boc-Amino Acids for Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

-

University of Pennsylvania. (n.d.). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Retrieved from [Link]

-

Monash University. (n.d.). Synthesis of N-Alkyl Amino Acids. Retrieved from [Link]

- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.

-

University of Aberdeen. (n.d.). Methionine Synthases as Targets for Antifungal Drug Development. Retrieved from [Link]

-

de Figueiredo, R. M., et al. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812. Retrieved from [Link]

-

Kumar, V., et al. (2022). Conjugation as a Tool in Therapeutics: Role of Amino Acids/Peptides-Bioactive (Including Heterocycles) Hybrid Molecules in Treating Infectious Diseases. Pharmaceuticals, 15(10), 1258. Retrieved from [Link]

-

Domainex. (2022, March 10). Synthesis in Review: Highly useful synthetic transformations to accelerate the drug discovery process and achieve previously challenging reactions. Retrieved from [Link]

-

Metrion Biosciences. (n.d.). Integrated Drug Discovery: De-Risk Ion Channel Modulators. Retrieved from [Link]

Sources

- 1. Methionine in and out of proteins: targets for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 3. peptide.com [peptide.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. chempep.com [chempep.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 11. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemimpex.com [chemimpex.com]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

Navigating the Synthesis and Safety of N-BOC-D/L-Methioninol: A Technical Guide for Drug Development Professionals

In the intricate landscape of pharmaceutical development and peptide synthesis, the precise control of reactive functional groups is paramount. N-BOC-D/L-Methioninol, a chiral amino alcohol shielded by a tert-butoxycarbonyl (BOC) protecting group, stands as a critical building block for the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the safety, handling, and scientific applications of this compound, tailored for researchers, scientists, and professionals navigating the complexities of drug discovery.

Compound Profile and Significance in Synthesis

This compound is a derivative of the amino acid methionine, where the amine functionality is protected by a BOC group. This protection is crucial in multi-step organic synthesis, preventing unwanted side reactions and allowing for the selective modification of other parts of the molecule.[1] The presence of the sulfur atom within the methionine backbone also offers unique opportunities for chemical modification and biological interaction studies.[1]

As a protected amino alcohol, this compound is highly valued in peptide chemistry and the synthesis of pseudopeptides.[1] The BOC group is notably stable under a variety of reaction conditions but can be readily cleaved under mild acidic conditions, a cornerstone of modern peptide synthesis strategies.[1] This strategic protection and deprotection are fundamental to the controlled, stepwise elongation of peptide chains.

Prudent Handling and Storage: A Foundation of Laboratory Safety

While this compound and its related compounds are not classified as hazardous substances under OSHA's Hazard Communication Standard (29 CFR 1910.1200), adherence to rigorous safety protocols is essential to ensure a safe laboratory environment.[2] The toxicological properties of many research chemicals, including this compound, have not been fully investigated, warranting a cautious and proactive approach to handling.

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive PPE strategy is non-negotiable when working with any chemical reagent. The following table outlines the recommended PPE for handling this compound, based on established laboratory safety practices for similar compounds.

| Protection Type | Specification | Purpose |

| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm). | Prevents skin contact with the chemical. |

| Skin and Body Protection | Laboratory coat and long-sleeved clothing. | Minimizes the risk of skin exposure to spills. |

| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary if handling large quantities or if dust is generated. | Avoids inhalation of any potential vapors, dust, or aerosols. |

It is imperative to inspect gloves prior to use and to employ proper glove removal techniques to avoid skin contact.[2]

Storage and Stability: Preserving Compound Integrity

Proper storage is crucial for maintaining the stability and purity of this compound. The following conditions are recommended:

-

Temperature: Store in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 0-8°C is often recommended.[1]

-

Container: Keep the container tightly closed to prevent moisture absorption and contamination.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Hazard Identification and Emergency Response

A thorough understanding of potential hazards and the appropriate emergency procedures is a critical component of laboratory safety.

Potential Hazards

While not classified as hazardous, it is prudent to consider the potential for mild irritation upon contact. Similar N-Boc protected amino acids have been noted to cause skin and eye irritation in some cases.[3][] In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and sulfur oxides may be released.[2]

First Aid Measures

In the event of exposure, the following first aid measures should be taken immediately:

-

After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[2]

-

After Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[2]

-

After Eye Contact: Rinse out with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2]

-

After Swallowing: Rinse mouth with water. Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]

Spill and Disposal Procedures

In the case of a spill, avoid generating dust.[2] Sweep up the material and place it into a suitable, closed container for disposal. For the final disposal of this compound waste, it is essential to consult local, regional, and national regulations. Engage a licensed professional waste disposal service to ensure compliance with all environmental regulations. Do not let the product enter drains.[2]

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for the synthesis and deprotection of N-BOC protected amino alcohols. These should be adapted based on the specific requirements of the target molecule and laboratory conditions.

Synthesis of this compound

The protection of the amino group of methioninol is typically achieved through reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Step-by-Step Methodology:

-

Dissolve D/L-Methioninol in a suitable solvent mixture, such as dioxane and water.

-

Add a base, such as sodium hydroxide or sodium bicarbonate, to the solution.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture while stirring.

-

Continue stirring at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, perform a work-up procedure, which may include extraction and washing, to isolate the crude product.

-

Purify the this compound using techniques such as column chromatography or recrystallization.

Deprotection of the BOC Group